Cas no 1264041-70-4 (1-(2-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid)

1-(2-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 1-(2-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid
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- インチ: 1S/C16H13FN2O2/c17-12-8-4-5-9-14(12)19-15(10-13(18-19)16(20)21)11-6-2-1-3-7-11/h1-9,15H,10H2,(H,20,21)
- InChIKey: NQUNIJYKPOKBIO-UHFFFAOYSA-N
- SMILES: FC1C=CC=CC=1N1C(C2C=CC=CC=2)CC(C(=O)O)=N1
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 21
- 回転可能化学結合数: 3
- 複雑さ: 421
- トポロジー分子極性表面積: 52.9
1-(2-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM562687-1g |
1-(2-Fluorophenyl)-5-phenyl-4,5-dihydro-1h-pyrazole-3-carboxylic acid |
1264041-70-4 | 95%+ | 1g |
$520 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1196578-1g |
1-(2-Fluorophenyl)-5-phenyl-4,5-dihydro-1h-pyrazole-3-carboxylic acid |
1264041-70-4 | 98% | 1g |
¥5070.00 | 2024-08-09 | |
A2B Chem LLC | AJ27221-1g |
1-(2-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid |
1264041-70-4 | 95+% | 1g |
$1067.00 | 2024-04-20 | |
A2B Chem LLC | AJ27221-50g |
1-(2-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid |
1264041-70-4 | 95+% | 50g |
$4880.00 | 2024-04-20 | |
A2B Chem LLC | AJ27221-25g |
1-(2-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid |
1264041-70-4 | 95+% | 25g |
$3497.00 | 2024-04-20 | |
A2B Chem LLC | AJ27221-100g |
1-(2-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid |
1264041-70-4 | 95+% | 100g |
$6838.00 | 2024-04-20 | |
A2B Chem LLC | AJ27221-2g |
1-(2-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid |
1264041-70-4 | 95+% | 2g |
$1370.00 | 2024-04-20 | |
A2B Chem LLC | AJ27221-10g |
1-(2-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid |
1264041-70-4 | 95+% | 10g |
$2552.00 | 2024-04-20 | |
A2B Chem LLC | AJ27221-5g |
1-(2-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid |
1264041-70-4 | 95+% | 5g |
$1843.00 | 2024-04-20 |
1-(2-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid 関連文献
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
1-(2-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acidに関する追加情報
1-(2-Fluorophenyl)-5-Phenyl-4,5-Dihydro-1H-Pyrazole-3-Carboxylic Acid (CAS No. 1264041-70-4): A Comprehensive Overview
1-(2-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid (CAS No. 1264041-70-4) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of pyrazoles, which are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anti-cancer activities. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent research developments surrounding this compound.
The chemical structure of 1-(2-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is characterized by a pyrazole ring fused with a fluorinated phenyl group and a phenyl substituent. The presence of the fluorine atom and the phenyl groups imparts specific electronic and steric properties to the molecule, which can influence its interactions with biological targets. The carboxylic acid functional group further adds to its potential as a bioactive molecule, as it can participate in hydrogen bonding and other non-covalent interactions.
Synthesis of 1-(2-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid typically involves multi-step processes that include the formation of the pyrazole ring and subsequent functionalization. One common approach is the condensation of a hydrazine derivative with an appropriate acylating agent followed by cyclization to form the pyrazole ring. Recent advancements in synthetic methodologies have focused on improving the efficiency and selectivity of these reactions, often employing green chemistry principles to minimize environmental impact.
In terms of biological activities, 1-(2-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid has shown promising results in various preclinical studies. For instance, it has been reported to exhibit potent anti-inflammatory effects by inhibiting key enzymes involved in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, studies have demonstrated its potential as an analgesic agent, with significant pain-relieving properties in animal models.
Recent research has also explored the anti-cancer properties of 1-(2-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid. In vitro studies have shown that this compound can induce apoptosis in cancer cells by modulating various signaling pathways, including those involving p53 and Bcl-2 family proteins. These findings suggest that it may have therapeutic potential in the treatment of certain types of cancer.
Beyond its direct biological activities, 1-(2-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid has also been investigated as a lead compound for drug discovery efforts. Its structural flexibility allows for the introduction of various functional groups to optimize its pharmacological profile. For example, modifications at the carboxylic acid position or the phenyl rings can enhance its solubility, stability, and bioavailability. These derivatives are often evaluated for their improved therapeutic indices and reduced side effects.
In conclusion, 1-(2-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid (CAS No. 1264041-70-4) is a versatile compound with a range of potential applications in medicinal chemistry. Its unique chemical structure and biological activities make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, it is likely that this compound will play an increasingly important role in the discovery and development of novel drugs for various diseases.
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